Ethyl 5-(2-oxopiperidin-1-YL)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperidinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-oxopiperidin-1-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Ethyl 5-(2-oxopiperidin-1-yl)pentanoic acid.
Reduction: Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate.
Substitution: 5-(2-oxopiperidin-1-yl)pentanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidinone derivatives.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate
- Ethyl 5-(2-aminopiperidin-1-yl)pentanoate
- Ethyl 5-(2-methylpiperidin-1-yl)pentanoate
Uniqueness
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is unique due to the presence of the ketone group in the piperidinone ring. This functional group imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The ketone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
75866-46-5 |
---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
ethyl 5-(2-oxopiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)8-4-6-10-13-9-5-3-7-11(13)14/h2-10H2,1H3 |
InChI-Schlüssel |
NXATZDNCJXXYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCN1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.